molecular formula C24H20O7S B12208384 (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No.: B12208384
M. Wt: 452.5 g/mol
InChI Key: QXCXYDDLOMEQQO-UCQKPKSFSA-N
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Description

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules. The presence of ethoxybenzylidene and methoxybenzenesulfonate groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxybenzylidene group: This step may involve condensation reactions using ethoxybenzaldehyde under basic or acidic conditions.

    Attachment of the methoxybenzenesulfonate group: This can be done through sulfonation reactions using methoxybenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and purity. This may include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the benzylidene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: Its structural features may make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Its unique chemical properties may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structural features, such as the benzofuran core and the benzylidene group, may play key roles in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate include other benzofuran derivatives and compounds with benzylidene or sulfonate groups. Examples include:

  • 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate
  • 2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This combination can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20O7S

Molecular Weight

452.5 g/mol

IUPAC Name

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C24H20O7S/c1-3-29-21-7-5-4-6-16(21)14-23-24(25)20-13-10-18(15-22(20)30-23)31-32(26,27)19-11-8-17(28-2)9-12-19/h4-15H,3H2,1-2H3/b23-14-

InChI Key

QXCXYDDLOMEQQO-UCQKPKSFSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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